molecular formula C13H9FN4OS2 B5770704 1-(4-Fluorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Fluorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5770704
M. Wt: 320.4 g/mol
InChI Key: AUYZJIRHHQLYOL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-fluoroaniline with thiophene-2-carboxylic acid hydrazide The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiadiazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiadiazole ring is known to interact with various biological targets, which may contribute to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4OS2/c14-8-3-5-9(6-4-8)15-12(19)16-13-18-17-11(21-13)10-2-1-7-20-10/h1-7H,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYZJIRHHQLYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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